1-Methylindoline-5-sulfonyl chloride

Description

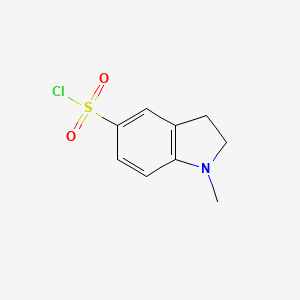

1-Methylindoline-5-sulfonyl chloride (C₉H₈ClNO₂S, MW: 229.68 g/mol) is a sulfonyl chloride derivative of indoline, a bicyclic amine structure. This compound is primarily utilized as an intermediate in synthesizing sulfonamide derivatives, which are critical in medicinal chemistry for targeting enzymes like carbonic anhydrases . Its synthesis typically involves chlorosulfonation of 1-methylindoline using chlorosulfonic acid, yielding a grey microcrystalline solid with a moderate yield of 65% . The methyl group at the indoline nitrogen enhances steric and electronic properties, influencing its reactivity in subsequent derivatization reactions .

Properties

CAS No. |

312300-39-3 |

|---|---|

Molecular Formula |

C9H10ClNO2S |

Molecular Weight |

231.70 g/mol |

IUPAC Name |

1-methyl-2,3-dihydroindole-5-sulfonyl chloride |

InChI |

InChI=1S/C9H10ClNO2S/c1-11-5-4-7-6-8(14(10,12)13)2-3-9(7)11/h2-3,6H,4-5H2,1H3 |

InChI Key |

PWBKBILUBLCFRZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)S(=O)(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

- Core Heterocycle: Indoline derivatives (e.g., 1-methylindoline-5-sulfonyl chloride) feature a saturated bicyclic structure, enhancing stability compared to aromatic indoles. This saturation reduces π-π stacking but improves solubility in polar solvents . Isoindole (e.g., 2-methyl-1,3-dioxo-isoindole-5-sulfonyl chloride) contains a fused benzene and pyrrole ring with two ketone groups, increasing electrophilicity for nucleophilic substitutions . Isoquinoline and indazole derivatives introduce aromatic nitrogen atoms at different positions, altering electronic properties and binding affinities in biological targets .

Substituent Effects :

- Methyl vs. Acetyl Groups : The acetyl group in 1-acetylindoline-5-sulfonyl chloride increases electron-withdrawing effects, accelerating reactions with amines to form sulfonamides compared to the methyl analog .

- Sulfonyl Chloride vs. Sulfone : 5-(Methylsulfonyl)indoline lacks the reactive -SO₂Cl group, making it unsuitable for nucleophilic substitutions but stable for direct enzyme inhibition .

Stability and Handling

- Moisture Sensitivity : All sulfonyl chlorides require anhydrous storage. Indoline derivatives are less hygroscopic than isoindole analogs due to reduced electrophilicity .

- Thermal Decomposition : 1-Acetylindoline-5-sulfonyl chloride decomposes above 150°C, whereas methyl-substituted variants are stable up to 200°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.